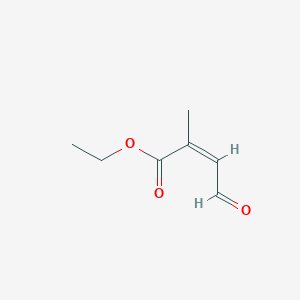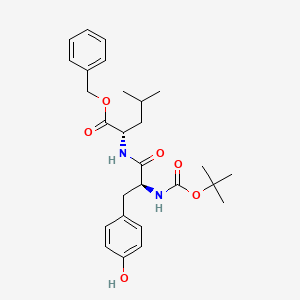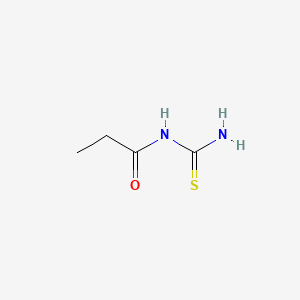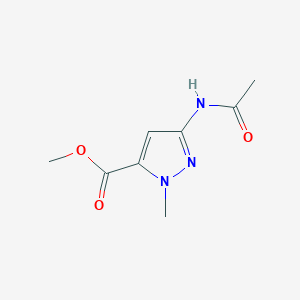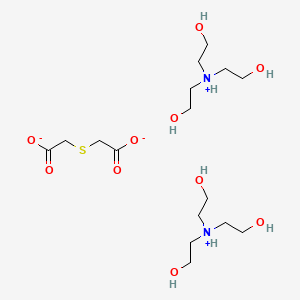
Thiodiacetic acid triethanolamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiodiacetic acid triethanolamine is a chemical compound that combines the properties of thiodiacetic acid and triethanolamine Thiodiacetic acid is known for its sulfur-containing structure, while triethanolamine is a versatile compound used in various industrial and chemical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiodiacetic acid triethanolamine typically involves the reaction of thiodiacetic acid with triethanolamine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through various techniques, such as crystallization or distillation, to remove any impurities.
化学反应分析
Types of Reactions
Thiodiacetic acid triethanolamine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in thiodiacetic acid can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydroxyl groups in triethanolamine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
Thiodiacetic acid triethanolamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a complexing agent in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the formulation of various industrial products, such as surfactants, corrosion inhibitors, and metal chelating agents.
作用机制
The mechanism of action of thiodiacetic acid triethanolamine involves its interaction with molecular targets and pathways in biological systems. The sulfur-containing thiodiacetic acid moiety can interact with thiol groups in proteins and enzymes, potentially modulating their activity. The triethanolamine component can act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological processes.
相似化合物的比较
Similar Compounds
Thiodiglycolic acid: Similar to thiodiacetic acid but with different functional groups.
Diethanolamine: Similar to triethanolamine but with two hydroxyl groups instead of three.
Ethanolamine: A simpler compound with one hydroxyl group and one amine group.
Uniqueness
Thiodiacetic acid triethanolamine is unique due to its combination of sulfur-containing thiodiacetic acid and triethanolamine
属性
CAS 编号 |
87298-95-1 |
|---|---|
分子式 |
C16H36N2O10S |
分子量 |
448.5 g/mol |
IUPAC 名称 |
2-(carboxylatomethylsulfanyl)acetate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/2C6H15NO3.C4H6O4S/c2*8-4-1-7(2-5-9)3-6-10;5-3(6)1-9-2-4(7)8/h2*8-10H,1-6H2;1-2H2,(H,5,6)(H,7,8) |
InChI 键 |
NWGABUNPARSMIM-UHFFFAOYSA-N |
规范 SMILES |
C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO.C(C(=O)[O-])SCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


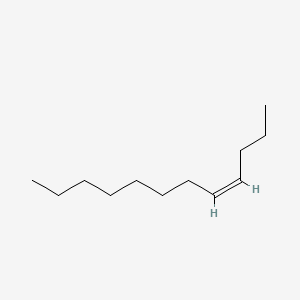
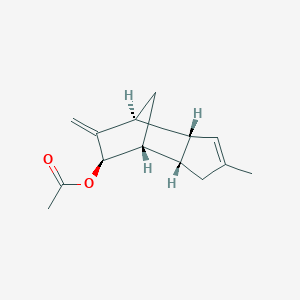
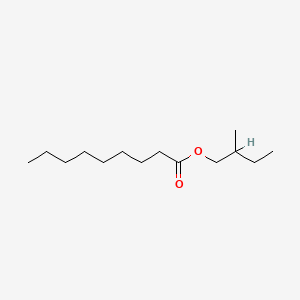

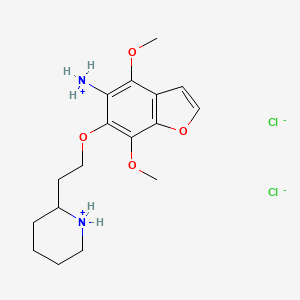
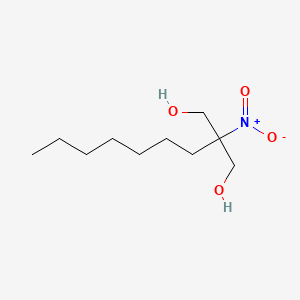
![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
